2-Cyclopropoxy-1-iodo-3-(trifluoromethyl)benzene
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Overview
Description
2-Cyclopropoxy-1-iodo-3-(trifluoromethyl)benzene is an organic compound with the molecular formula C10H8F3IO and a molecular weight of 328.07 g/mol . This compound is characterized by the presence of a cyclopropoxy group, an iodine atom, and a trifluoromethyl group attached to a benzene ring. It is commonly used in research and development due to its unique chemical properties.
Preparation Methods
The synthesis of 2-Cyclopropoxy-1-iodo-3-(trifluoromethyl)benzene involves several stepsThe reaction conditions typically involve the use of iodine and a suitable oxidizing agent to facilitate the iodination process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
2-Cyclopropoxy-1-iodo-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding iodinated products or reduction to remove the iodine atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like cesium carbonate, and solvents such as N,N-dimethylformamide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Cyclopropoxy-1-iodo-3-(trifluoromethyl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of radiolabeled molecules for imaging studies.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-1-iodo-3-(trifluoromethyl)benzene involves its interaction with various molecular targets. The presence of the iodine atom and trifluoromethyl group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
2-Cyclopropoxy-1-iodo-3-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1-Iodo-3,5-bis(trifluoromethyl)benzene: This compound has two trifluoromethyl groups and is used in similar applications.
1-Iodo-4-nitrobenzene: This compound contains a nitro group instead of a cyclopropoxy group and has different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C10H8F3IO |
---|---|
Molecular Weight |
328.07 g/mol |
IUPAC Name |
2-cyclopropyloxy-1-iodo-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H8F3IO/c11-10(12,13)7-2-1-3-8(14)9(7)15-6-4-5-6/h1-3,6H,4-5H2 |
InChI Key |
JNUCVWBYEMSPIR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=CC=C2I)C(F)(F)F |
Origin of Product |
United States |
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